molecular formula C11H11N3O4 B2830745 Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate CAS No. 59128-07-3

Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate

Cat. No.: B2830745
CAS No.: 59128-07-3
M. Wt: 249.226
InChI Key: NORAQSGGRFQACW-UHFFFAOYSA-N
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Description

Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate is a chemical compound with the molecular formula C9H7N3O4 . It is used in pharmaceutical testing and as a high-quality reference standard for accurate results .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C9H7N3O4/c13-9(14)3-6-4-11-5-7(12(15)16)1-2-8(11)10-6/h1-2,4-5H,3H2,(H,13,14) .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, similar compounds like imidazo[1,2-a]pyridines can undergo a variety of reactions. For instance, they can be synthesized through a CuI-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines .


Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 221.17 and is typically stored at room temperature .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

  • Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate is utilized in the synthesis of novel heterocyclic compounds, demonstrating its versatility in creating diverse molecular architectures. For instance, its reactivity has been explored in generating pyrrolo[1,2-a]pyridine and pyrimido[2,1-d]1,2,3,5-tetrazine derivatives, underscoring its potential in synthesizing compounds with possible biological activities (Awadallah & Zahra, 2008). Additionally, its application in generating imidazo[1,2-a]pyridine-6-carbohydrazide and pyrido[1,2-a]pyrimidine-7-carbohydrazide derivatives through a five-component cascade reaction showcases the compound's utility in efficient and straightforward synthesis processes (Hosseini & Bayat, 2019).

Catalytic and Synthetic Applications

  • The compound is instrumental in general basic catalysis, particularly in the hydrolysis of esters. It facilitates understanding of catalytic mechanisms, providing insights into enzyme mimetic activities and the fundamental principles underlying catalytic processes (Bender & Turnquest, 1957). Such knowledge is crucial for designing more efficient catalysts in synthetic chemistry.

Advanced Material Synthesis

  • The synthesis of lanthanide helicates, a class of highly stable and luminescent dimetallic carboxylates, exemplifies the broader applicability of this compound in material science. These helicates, stable across a wide pH range in water, showcase the potential of utilizing such compounds in developing new materials with specific optical properties (Elhabiri et al., 1999).

Safety and Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P302+P352) .

Future Directions

As Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate is used for pharmaceutical testing , future research may focus on exploring its potential applications in drug development and medicinal chemistry.

Properties

IUPAC Name

ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4/c1-2-18-11(15)5-8-6-13-7-9(14(16)17)3-4-10(13)12-8/h3-4,6-7H,2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NORAQSGGRFQACW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN2C=C(C=CC2=N1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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